Superior Cytotoxicity of 4-Chlorobenzhydrylpiperazine Derivatives Against Hepatocellular Carcinoma (HUH-7) Versus Unsubstituted and 4,4′-Difluoro Analogs
In a systematic SAR study comparing three benzhydrylpiperazine core scaffolds—unsubstituted benzhydryl, 4-chlorobenzhydryl, and 4,4′-difluorobenzhydryl—across HUH-7, MCF-7, and HCT-116 cancer cell lines via sulphorhodamine B assay, 4-chlorobenzhydrylpiperazine derivatives were consistently more potent than both the unsubstituted and difluoro counterparts against the HUH-7 hepatocellular carcinoma line. The most active compound identified, N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide, achieved an IC₅₀ of 2.21 μM against HUH-7 [1]. This trend was corroborated in a subsequent expanded study of 32 benzhydrylpiperazine carboxamide and thioamide derivatives, where 4-chlorobenzhydrylpiperazine derivatives were explicitly described as more cytotoxic than other compounds across all three cell lines [2].
| Evidence Dimension | In vitro cytotoxicity against HUH-7 hepatocellular carcinoma cells (IC₅₀) |
|---|---|
| Target Compound Data | 4-Chlorobenzhydrylpiperazine derivative (compound 36): IC₅₀ = 2.21 μM |
| Comparator Or Baseline | Unsubstituted benzhydrylpiperazine derivatives and 4,4′-difluorobenzhydrylpiperazine derivatives; the 4-chlorobenzhydryl series was uniformly more potent against HUH-7 |
| Quantified Difference | Class-level superiority: 4-chlorobenzhydrylpiperazine > 4,4′-difluorobenzhydrylpiperazine ≈ unsubstituted benzhydrylpiperazine against HUH-7; the best 4-Cl compound (IC₅₀ 2.21 μM) surpassed all non-chlorinated analogs in the panel |
| Conditions | Sulphorhodamine B (SRB) assay; HUH-7 hepatocellular carcinoma cell line; 48 h exposure; camptothecin (positive control) and 5-fluorouracil (reference) |
Why This Matters
For procurement in anticancer SAR programs, the 4-chlorobenzhydryl core provides a measurably more potent starting scaffold than the unsubstituted or 4,4′-difluoro analogs for targeting hepatocellular carcinoma, reducing the need for de novo optimization of benzhydryl substitution.
- [1] Gurdal, E. E. (2012). Synthesis and activity studies on some novel 1,4-disubstituted piperazine derivatives (Doctoral dissertation, Yeditepe University, Istanbul). Available at: https://tezara.org/theses/311164. General finding: 4-chlorobenzhydrylpiperazine derivatives > other benzhydrylpiperazines against HUH-7; compound 36 IC₅₀ = 2.21 μM. View Source
- [2] Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205–214. PMID: 23391169. View Source
